molecular formula C4H3ClN2O2S B1610388 Pyrimidine-2-sulfonyl Chloride CAS No. 220548-03-8

Pyrimidine-2-sulfonyl Chloride

Cat. No. B1610388
M. Wt: 178.6 g/mol
InChI Key: CULAGHAXBSYDOC-UHFFFAOYSA-N
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Description

Pyrimidine-2-sulfonyl Chloride is a chemical compound with the empirical formula C4H2Cl2N2O2S1. It is a type of heterocyclic sulfonyl chloride1. However, detailed information about this specific compound is not readily available1.



Synthesis Analysis

The synthesis of pyrimidine-2-sulfonyl chloride is not well-documented in the literature. However, a related compound, pyrimidine-5-sulfonyl chloride, has been reported to decompose rapidly to 2-chloropyrimidine2. This suggests that the synthesis of pyrimidine-2-sulfonyl chloride might be challenging due to stability issues2.



Molecular Structure Analysis

The molecular structure of Pyrimidine-2-sulfonyl Chloride is not readily available in the literature. However, it is known that pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring3.



Chemical Reactions Analysis

The chemical reactions involving Pyrimidine-2-sulfonyl Chloride are not well-documented in the literature. However, it is known that sulfonyl chlorides, in general, are reactive towards nucleophiles, and can undergo substitution reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of Pyrimidine-2-sulfonyl Chloride are not readily available in the literature. However, it is known that pyrimidines are aromatic heterocyclic compounds3.


Scientific Research Applications

Stability and Decomposition

Pyrimidine-2-sulfonyl chloride, like other heterocyclic sulfonyl chlorides, is unstable at room temperature. It rapidly decomposes into 2-chloropyrimidine, making it challenging to work with in certain chemical syntheses (Bahrami, Khodaei, & Soheilizad, 2010).

Synthesis Methods

Innovative methods have been developed for the synthesis of heterocyclic sulfonyl chlorides, including pyrimidine-2-sulfonyl chloride, demonstrating their importance in the field of medicinal chemistry. These methods focus on the efficient and selective synthesis of heterocyclic sulfonyl chlorides (Tucker, Chenard, & Young, 2015).

Biological Activities

Pyrimidine derivatives, which can be synthesized using pyrimidine-2-sulfonyl chloride, are known to exhibit a wide spectrum of biological activities such as antioxidant, anticancer, antibacterial, and anti-inflammatory activities. This highlights the significance of pyrimidine-2-sulfonyl chloride in the development of new therapeutic agents (Rani et al., 2012).

Sulfonylation in Synthesis

The sulfonylation process, which can utilize pyrimidine-2-sulfonyl chloride, is a key step in the synthesis of various compounds, including penoxsulam. Optimized conditions for such reactions demonstrate the practical applications of pyrimidine-2-sulfonyl chloride in chemical synthesis (Si-tia, 2016).

Antimicrobial Activity

Novel pyrimidine derivatives, potentially synthesized using pyrimidine-2-sulfonyl chloride, show antimicrobial activity. This underscores the role of pyrimidine-2-sulfonyl chloride in the development of new antimicrobial agents (Ammar et al., 2004).

Safety And Hazards

The safety and hazards of Pyrimidine-2-sulfonyl Chloride are not well-documented in the literature. However, sulfonyl chlorides, in general, are known to be corrosive and can cause severe skin burns and eye damage5.


properties

IUPAC Name

pyrimidine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-6-2-1-3-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULAGHAXBSYDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468069
Record name Pyrimidine-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-2-sulfonyl Chloride

CAS RN

220548-03-8
Record name Pyrimidine-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyrimidine-2-sulfonyl Chloride
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Reactant of Route 5
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Reactant of Route 6
Pyrimidine-2-sulfonyl Chloride

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